molecular formula C8H4N4O2 B11047839 5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11047839
M. Wt: 188.14 g/mol
InChI Key: MIGWGWNABILZHY-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining a furan ring and an oxadiazole-pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-diaminofurazan with oxalic acid, leading to the formation of the oxadiazole ring . This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The choice of solvents, catalysts, and purification methods is also critical to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the oxadiazole-pyrazine moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects varies depending on its application:

Comparison with Similar Compounds

5-(Furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the furan ring and oxadiazole-pyrazine moiety, which imparts distinct electronic and chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H4N4O2

Molecular Weight

188.14 g/mol

IUPAC Name

5-(furan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C8H4N4O2/c1-2-6(13-3-1)5-4-9-7-8(10-5)12-14-11-7/h1-4H

InChI Key

MIGWGWNABILZHY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=NON=C3N=C2

Origin of Product

United States

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